Prosultiamine

Vue d'ensemble

Description

Prosultiamine, also known as thiamine propyl disulfide or TPD, is a disulfide thiamine derivative . It was discovered in garlic in Japan in the 1950s and is similar to allithiamine . It was developed as a treatment for vitamin B1 deficiency .

Synthesis Analysis

This compound was first developed by Takeda Pharmaceutical Company in Japan in the 1950s . It is a homolog of allithiamine produced by thiol-type vitamin B1 and allicin . After absorption from the gut, this compound is converted to vitamin B1 .

Molecular Structure Analysis

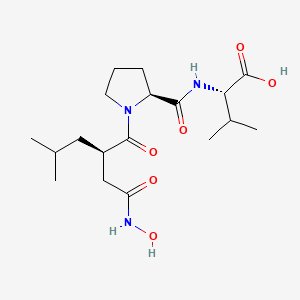

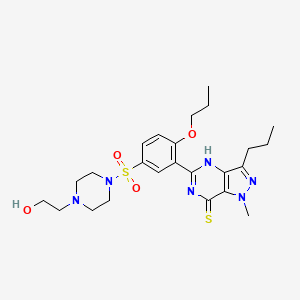

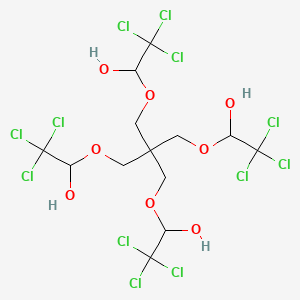

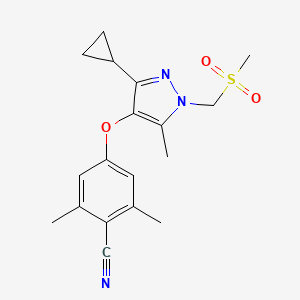

The molecular formula of this compound is C15H24N4O2S2 . The molar mass is 356.50 g/mol .

Chemical Reactions Analysis

This compound is a disulfide-bonded lipoamide derivative that modulates mitochondrial function, which is involved in the generation of ATP and reactive oxygen species .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molar mass of 356.50 g/mol . The molecular formula is C15H24N4O2S2 .

Applications De Recherche Scientifique

Traitement de la myélopathie associée au HTLV-I

La Prosultiamine a été étudiée comme un traitement potentiel pour l'infection par le virus T lymphotrope humain (HTLV), en particulier pour les patients atteints de myélopathie associée au HTLV-I (HAM/TSP). Elle s'est montrée prometteuse pour réduire la charge virale et les symptômes dans les essais cliniques .

Neuropathie de beriberi

En raison de son rôle de dérivé de la vitamine B1, la this compound est utilisée pour soigner les patients souffrant d'une carence en vitamine B1, qui peut entraîner une neuropathie de beriberi. Cette affection affecte les nerfs périphériques et peut entraîner une faiblesse musculaire et des douleurs .

Encéphalopathie de Wernicke

La this compound est également efficace dans le traitement de l'encéphalopathie de Wernicke, un trouble neurologique grave causé par une carence en thiamine, généralement associée à l'abus d'alcool. Elle peut entraîner de la confusion, de l'ataxie et des troubles du mouvement des yeux .

Santé cardiovasculaire

La recherche a suggéré que la this compound pourrait être bénéfique pour la santé cardiovasculaire en améliorant la fonction endothéliale et en réduisant le risque d'athérosclérose.

Efficacy of this compound treatment in patients with human T… Therapeutic benefits of an oral vitamin B1 derivative for human T…

Mécanisme D'action

Mode of Action

Prosultiamine interacts with its targets by inducing apoptosis in HTLV-I-infected cells . This apoptotic activity is attributed to the disruption of intracellular redox reactions by a disulfide moiety in its structure .

Biochemical Pathways

It is known that this compound is similar to allithiamine, a crucial coenzyme in carbohydrate metabolism . It aids in the conversion of carbohydrates into energy and plays a vital role in nerve function .

Pharmacokinetics

This enhanced bioavailability is due to its structure, which is synthesized by substituting allyl disulfide with propyl disulfide in the allithiamine structure . After absorption from the gut, this compound is converted to vitamin B1 .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in HTLV-I proviral copy numbers in peripheral blood mononuclear cells (PBMCs) . Clinically, this results in improvements in the motor function of the lower extremities and urinary function .

Safety and Hazards

Orientations Futures

Prosultiamine has been studied for its potential use in treating HTLV-I-associated myelopathy/tropical spastic paraparesis (HAM/TSP) patients . The results suggest that this compound can safely improve motor dysfunction of the lower extremities and urinary disturbance as well as reduce HTLV-I provirus levels in peripheral blood . Therefore, it has potential as a new therapeutic tool for HAM/TSP patients .

Analyse Biochimique

Biochemical Properties

Prosultiamine plays a crucial role in biochemical reactions by acting as a cofactor for several enzymes involved in carbohydrate metabolism. It interacts with enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase . These interactions facilitate the conversion of carbohydrates into energy, which is essential for cellular function. The improved lipid solubility of this compound allows it to bypass the rate-limiting step of intestinal transporters, enhancing its bioavailability .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by enhancing energy production through its role in carbohydrate metabolism . Additionally, this compound has been shown to induce apoptosis in human T lymphotropic virus type I (HTLV-I)-infected T cells, reducing viral load and symptoms in patients with HTLV-I-associated myelopathy . This indicates its potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and activating enzymes involved in carbohydrate metabolism . It enhances the activity of transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, leading to increased energy production . This compound also induces apoptosis in HTLV-I-infected T cells by promoting the activation of apoptotic pathways . This dual mechanism of action highlights its therapeutic potential in both metabolic and infectious diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with no significant degradation . Long-term effects on cellular function include sustained improvement in motor function and urinary disturbance in patients with HTLV-I-associated myelopathy . These findings suggest that this compound maintains its efficacy and stability in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound result in increased energy production and improved motor function . At very high doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, facilitating the conversion of carbohydrates into energy . This interaction enhances metabolic flux and increases the levels of metabolites involved in energy production . This compound’s role in these pathways underscores its importance in maintaining cellular energy balance.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its improved lipid solubility . It bypasses the dependency on intestinal transporters, allowing for efficient absorption and distribution throughout the body . Once inside the cells, this compound is converted to thiamine, which is then utilized in various metabolic processes . This efficient transport and distribution mechanism contribute to its therapeutic efficacy.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its effects on carbohydrate metabolism . It does not require specific targeting signals or post-translational modifications for its activity. The conversion of this compound to thiamine occurs within the cytoplasm, ensuring its availability for enzymatic reactions . This subcellular localization is crucial for its role in energy production and cellular function.

Propriétés

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCIYVVYDCXLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046633 | |

| Record name | Prosultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-58-5 | |

| Record name | Prosultiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosultiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prosultiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.